REACTION_CXSMILES
|
[CH3:1]I.[P:3]([O:10]CC)([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6]>>[CH3:1][P:3](=[O:10])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6]
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Name
|
|
Quantity
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188 g
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Type
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reactant
|
Smiles
|
CI
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Name
|
|
Quantity
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168 g
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Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
surmounted by an alcohol condenser
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Type
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TEMPERATURE
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Details
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The temperature of the mixture is maintained for one hour at between 70° and 75° C.
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
the solution is then cooled
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Type
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CONCENTRATION
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Details
|
concentrated in a rotary evaporator
|
Type
|
DISTILLATION
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Details
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The diethyl methylphosphonate is distilled under nitrogen, under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
CP(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |